molecular formula C8H12O4 B13333057 4-Hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylic acid

4-Hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B13333057
M. Wt: 172.18 g/mol
InChI Key: NIAXSBGNORAWTK-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxabicyclo[222]octane-1-carboxylic acid is a bicyclic compound featuring a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexenones with electron-deficient alkenes in the presence of an organic base, leading to the formation of the bicyclic structure . The reaction conditions are generally mild and metal-free, making the process operationally simple and environmentally friendly .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboxylic acid sites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

4-Hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-Hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxabicyclo ring system can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which enhance its reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylic acid

InChI

InChI=1S/C8H12O4/c9-6(10)8-3-1-7(11,2-4-8)5-12-8/h11H,1-5H2,(H,9,10)

InChI Key

NIAXSBGNORAWTK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CO2)O)C(=O)O

Origin of Product

United States

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